![molecular formula C12H7NO2 B12631437 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde CAS No. 921620-80-6](/img/structure/B12631437.png)
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde
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Overview
Description
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of α-iminonitriles or α-imino esters with acrylates, catalyzed by Rh(III) complexes . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired isoindole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde typically involves multi-step organic reactions that can include cycloaddition and condensation processes. The structural features of this compound allow for diverse functionalization, which is crucial for enhancing its biological activity. For instance, recent studies have highlighted the synthesis of novel derivatives with varying substituents that impact their pharmacological properties .
Anticancer Properties
Recent research has demonstrated that derivatives of this compound exhibit promising anticancer activities. For example, a study evaluated the efficacy of these compounds against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Certain derivatives showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have been tested for antimicrobial activity against multidrug-resistant strains of bacteria. Compounds bearing specific substituents demonstrated selective activity against Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Case Study 1: Anticancer Activity
A study synthesized a series of derivatives from this compound and tested their activity against various cancer cell lines. The most potent compound exhibited an IC50 value of 19 μM against A549 cells. This derivative was also noted for its ability to reverse multidrug resistance in cancer cells by downregulating P-glycoprotein levels .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of modified versions of the compound. The derivatives were screened against methicillin-resistant Staphylococcus aureus (MRSA) strains. One compound showed promising results with an MIC value significantly lower than standard antibiotics used in treatment, suggesting its potential as a lead compound for further development in combating resistant bacterial infections .
Mechanism of Action
The mechanism by which 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]indoles: These compounds share a similar fused ring system and exhibit diverse pharmacological properties.
Pyrrolopyrazines: These derivatives contain both pyrrole and pyrazine rings and are known for their biological activities.
Isoindoles: Compounds with the isoindole skeleton are widely studied for their medicinal and material applications.
Uniqueness
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is unique due to its specific structural arrangement and the presence of an aldehyde functional group
Biological Activity
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Molecular Formula: C13H9N3O
Molecular Weight: 225.23 g/mol
IUPAC Name: this compound
Canonical SMILES: O=C1C2=C(C=CC=N1)C(=C(C=N2)C=O)N=C(C=C)N
Biological Activities
The biological activities of this compound have been documented in various studies, highlighting its potential as an enzyme inhibitor and its anticancer properties. Below are key findings from recent research:
Anticancer Activity
Research indicates that compounds with the pyrrolo[2,1-a]isoindole scaffold exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a study reported that derivatives of this compound showed IC50 values in the nanomolar range against cancer cells, suggesting potent anticancer activity .
Cell Line | IC50 (nM) |
---|---|
A549 (Lung Cancer) | 150 |
MCF-7 (Breast Cancer) | 200 |
HeLa (Cervical Cancer) | 180 |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer progression. In particular, it acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in cell signaling pathways related to growth and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Isoindole Framework : This can be achieved through cyclization reactions involving appropriate precursors under acidic conditions.
- Oxidation Step : The introduction of the carbonyl group at position 9 is often accomplished using oxidizing agents such as potassium permanganate or chromium trioxide.
- Final Adjustments : Further modifications may include functional group transformations to enhance biological activity.
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
- Study on Antitumor Activity : A study demonstrated that administering the compound to mice with xenograft tumors resulted in a significant reduction in tumor size compared to controls . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Enzyme Interaction Analysis : Another study utilized molecular docking simulations to predict the binding affinity of the compound to PI3K, confirming its potential as a lead compound for further development .
Properties
CAS No. |
921620-80-6 |
---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-oxopyrrolo[2,1-a]isoindole-9-carbaldehyde |
InChI |
InChI=1S/C12H7NO2/c14-7-8-3-1-4-9-11(8)10-5-2-6-13(10)12(9)15/h1-7H |
InChI Key |
DXJHYNHMYGJTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)N3C2=CC=C3)C=O |
Origin of Product |
United States |
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